C[C@]12C[C@]3(C)CC@(CC@(C3)C(O)=O)C(O)=O
.
5,7-Dimethyladamantane-1,3-dicarboxylic acid is classified as:
The synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic acid typically involves multi-step chemical processes. One common method for synthesizing this compound includes:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and scalability, along with advanced purification techniques like crystallization and chromatography to isolate the final product with high purity levels .
The molecular structure of 5,7-Dimethyladamantane-1,3-dicarboxylic acid features a rigid adamantane core with two methyl groups located at the 5 and 7 positions and two carboxylic acid groups at the 1 and 3 positions.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure by analyzing the chemical shifts corresponding to the different hydrogen environments in the molecule .
5,7-Dimethyladamantane-1,3-dicarboxylic acid can undergo several chemical reactions due to its functional groups:
The mechanism of action for 5,7-Dimethyladamantane-1,3-dicarboxylic acid largely depends on its interactions with biological systems and its role as a precursor in synthetic pathways:
The physical and chemical properties of 5,7-Dimethyladamantane-1,3-dicarboxylic acid include:
These properties make it suitable for various applications in both research and industrial settings .
5,7-Dimethyladamantane-1,3-dicarboxylic acid has several significant applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: